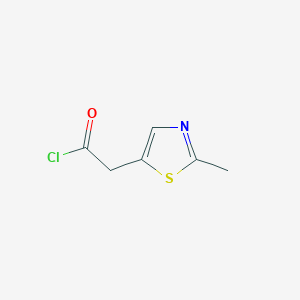
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its reactivity and utility in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride typically involves the chlorination of 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid. This reaction is often carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction environments helps in maintaining product consistency and purity.
化学反応の分析
Types of Reactions: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), and acetonitrile are often used to prevent hydrolysis.
Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
科学的研究の応用
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to modifications that affect their function. For example, acylation of amino groups in proteins can alter enzyme activity or protein-protein interactions. The compound’s reactivity is driven by the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.
類似化合物との比較
2-Acetylthiazole: Another thiazole derivative with similar reactivity but different applications, often used as a flavoring agent.
2-(2-Methyl-1,3-thiazol-4-yl)acetyl chloride: A structural isomer with potentially different reactivity and applications.
2-(2-Methyl-1,3-thiazol-5-yl)acetic acid: The parent acid of the acyl chloride, used in similar synthetic applications but with different reactivity.
Uniqueness: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is unique due to its specific reactivity profile and the presence of both an acyl chloride group and a thiazole ring. This combination makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
特性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC名 |
2-(2-methyl-1,3-thiazol-5-yl)acetyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c1-4-8-3-5(10-4)2-6(7)9/h3H,2H2,1H3 |
InChIキー |
DTFFNJHUOAKCLR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


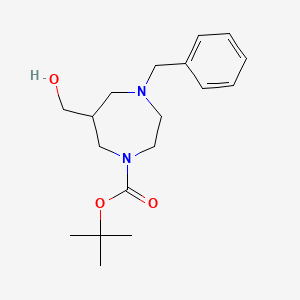
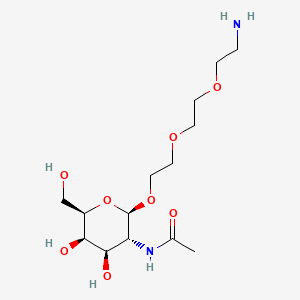

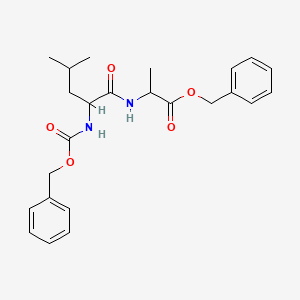
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)

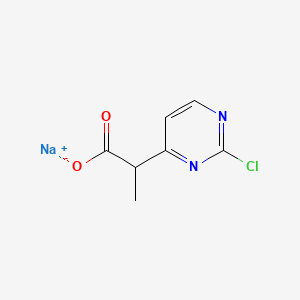
![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
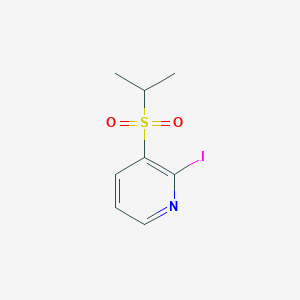
![2-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13895692.png)
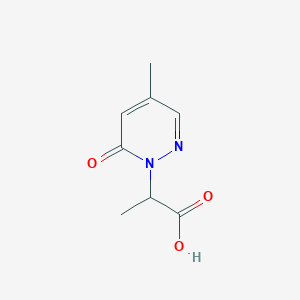
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)
